Cobimetinib

Catalog No.
S548756
CAS No.
934660-93-2
M.F
C22H22F3IN2O2
M. Wt
530.32196
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cobimetinib

CAS Number

934660-93-2

Product Name

Cobimetinib

IUPAC Name

[3,4-difluoro-2-(2-fluoro-4-iodoanilino)phenyl]-[3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]methanone

Molecular Formula

C22H22F3IN2O2

Molecular Weight

530.32196

InChI

InChI=1S/C21H21F3IN3O2/c22-14-6-5-13(19(18(14)24)27-16-7-4-12(25)9-15(16)23)20(29)28-10-21(30,11-28)17-3-1-2-8-26-17/h4-7,9,17,26-27,30H,1-3,8,10-11H2/t17-/m0/s1

InChI Key

FIAWSLMDMMCNMU-HHCSFTFJSA-N

SMILES

C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O

Solubility

Soluble in DMSO, not in water

Synonyms

XL518; XL 518; XL-518; GDC0973; GDC 0973; GDC-0973; RG 7420; RG-7420; RG7420; cobimetinib; Cotellic.

Description

The exact mass of the compound Cobimetinib is 530.06781 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Cobimetinib's Mechanism of Action

Cobimetinib works by specifically inhibiting MEK, thereby blocking the transmission of signals that promote uncontrolled cell growth and division. This can lead to the arrest of cancer cell proliferation and the induction of cell death [].

Research on Cobimetinib in Different Cancers

Cobimetinib is being investigated as a potential treatment for various cancers, either alone or in combination with other drugs. Here are some specific examples:

  • Melanoma

    Cobimetinib, in combination with vemurafenib, is approved by the US Food and Drug Administration (FDA) for the treatment of BRAF mutation-positive melanoma [].

  • Non-Small Cell Lung Cancer (NSCLC)

    Research is ongoing to determine the effectiveness of cobimetinib in combination with other therapies for NSCLC.

  • Colorectal Cancer

    Studies are investigating the potential of cobimetinib for the treatment of colorectal cancer [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.9

Exact Mass

530.06781

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Cobimetinib

Biological Half Life

Average half life was 44 hours.

Use Classification

Human drugs -> Cotellic -> EMA Drug Category
Antineoplastic agents -> Human pharmacotherapeutic group
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Krens S, van der Meulen E, Jansman FGA, Burger DM, van Erp NP. Quantification of cobimetinib, cabozantinib, dabrafenib, niraparib, olaparib, vemurafenib, regorafenib and its metabolite regorafenib M2 in human plasma by UPLC-MS/MS. Biomed Chromatogr. 2019 Nov 22:e4758. doi: 10.1002/bmc.4758. [Epub ahead of print] PubMed PMID: 31758580.
2: Asfuroglu M, Asfuroğlu Y. A novel side effect of mitogen-activated protein kinase inhibitor cobimetinib: Acute corneal decompensation. Indian J Ophthalmol. 2019 Dec;67(12):2073-2075. doi: 10.4103/ijo.IJO_2025_18. PubMed PMID: 31755464.
3: Poduje S, Marić Brozić J, Prkačin I, Delaš Aždajić M, Goren A. Vemurafenib and cobimetinib - induced toxic epidermal necrolysis in a patient with metastatic melanoma. Dermatol Ther. 2019 Nov 21. doi: 10.1111/dth.13174. [Epub ahead of print] PubMed PMID: 31750971.
4: Ribas A, Daud A, Pavlick AC, Gonzalez R, Lewis KD, Hamid O, Gajewski TF, Puzanov I, Wongchenko M, Rooney I, Hsu JJ, Yan Y, Park E, McArthur GA. Extended 5-Year Follow-up Results of a Phase Ib Study (BRIM7) of Vemurafenib and Cobimetinib in BRAF-Mutant Melanoma. Clin Cancer Res. 2019 Nov 15. doi: 10.1158/1078-0432.CCR-18-4180. [Epub ahead of print] PubMed PMID: 31732523.
5: Moyon Q, Boussouar S, Maksud P, Emile JF, Charlotte F, Aladjidi N, Prévot G, Donadieu J, Amoura Z, Grenier P, Haroche J, Aubart FC. Lung Involvement in Destombes-Rosai-Dorfman Disease: Clinical and Radiological Features and Response to the MEK Inhibitor Cobimetinib. Chest. 2019 Oct 24. pii: S0012-3692(19)34099-1. doi: 10.1016/j.chest.2019.09.036. [Epub ahead of print] PubMed PMID: 31669429.
6: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK548657/ PubMed PMID: 31643968.
7: King AC, Diamond EL, Orozco JS, Morse HR, Ouyang LL, Schöder H, Rampal RK. Cobimetinib-induced "dropped head syndrome" and subsequent disease management in an Erdheim-Chester patient. Clin Case Rep. 2019 Sep 10;7(10):1989-1993. doi: 10.1002/ccr3.2297. eCollection 2019 Oct. PubMed PMID: 31624624; PubMed Central PMCID: PMC6787838.
8: Sorich MJ, Rowland A, Hopkins AM. Validation of dabrafenib-trametinib prognostic groups in patients treated with vemurafenib and cobimetinib for advanced BRAF-mutated melanoma. Melanoma Res. 2019 Aug 14. doi: 10.1097/CMR.0000000000000634. [Epub ahead of print] PubMed PMID: 31425480.
9: Lewis KD, Larkin J, Ribas A, Flaherty KT, McArthur GA, Ascierto PA, Dréno B, Yan Y, Wongchenko M, McKenna E, Zhu Q, Mun Y, Hauschild A. Impact of depth of response on survival in patients treated with cobimetinib ± vemurafenib: pooled analysis of BRIM-2, BRIM-3, BRIM-7 and coBRIM. Br J Cancer. 2019 Oct;121(7):522-528. doi: 10.1038/s41416-019-0546-y. Epub 2019 Aug 16. PubMed PMID: 31417188.
10: Razanamahery J, Malakhia A, Guillon B, Humbert S, Magy-Bertrand N. Multiple arterial thrombosis and pericarditis revealing histiocytosis successfully treated with MEK-inhibitor cobimetinib. Clin Exp Rheumatol. 2019 Jul 22. [Epub ahead of print] PubMed PMID: 31376269.
11: Pfeifle I, Bohnekamp J, Volkhardt A, Kirsten H, Rohwedder A, Thum A, Magin TM, Kunz M. MEK inhibitor cobimetinib rescues a dRaf mutant lethal phenotype in Drosophila melanogaster. Exp Dermatol. 2019 Sep;28(9):1079-1082. doi: 10.1111/exd.14010. Epub 2019 Aug 19. PubMed PMID: 31338879.
12: Iafolla MA, Ramsay J, Wismer J, McWhirter E. Cobimetinib- and vemurafenib-induced granulomatous dermatitis and erythema induratum: A case report. SAGE Open Med Case Rep. 2019 May 16;7:2050313X19847358. doi: 10.1177/2050313X19847358. eCollection 2019. PubMed PMID: 31205706; PubMed Central PMCID: PMC6537058.
13: Lewis K, Hauschild A, Larkin J, Ribas A, Flaherty KT, McArthur GA, Dréno B, McKenna E, Zhu Q, Mun Y, Ascierto PA. Effect of concomitant dosing with acid-reducing agents and vemurafenib dose on survival in patients with BRAF(V600) mutation-positive metastatic melanoma treated with vemurafenib ± cobimetinib. Eur J Cancer. 2019 Jul;116:45-55. doi: 10.1016/j.ejca.2019.05.002. Epub 2019 Jun 4. PubMed PMID: 31173962.
14: Sullivan RJ, Hamid O, Gonzalez R, Infante JR, Patel MR, Hodi FS, Lewis KD, Tawbi HA, Hernandez G, Wongchenko MJ, Chang Y, Roberts L, Ballinger M, Yan Y, Cha E, Hwu P. Atezolizumab plus cobimetinib and vemurafenib in BRAF-mutated melanoma patients. Nat Med. 2019 Jun;25(6):929-935. doi: 10.1038/s41591-019-0474-7. Epub 2019 Jun 6. PubMed PMID: 31171876.
15: Diamantopoulos PT, Lakiotaki E, Kyriakakis G, Gogas H. New primary melanoma in a patient under triple therapy with vemurafenib, cobimetinib, and atezolizumab for metastatic melanoma. Melanoma Res. 2019 May 30. doi: 10.1097/CMR.0000000000000627. [Epub ahead of print] PubMed PMID: 31157737.
16: Han L, Zhang Q, Dail M, Shi C, Cavazos A, Ruvolo VR, Zhao Y, Kim E, Rahmani M, Mak DH, Jin SS, Chen J, Phillips DC, Bottecelli Koller P, Jacamo R, Burks JK, DiNardo C, Daver N, Jabbour E, Wang J, Kantarjian HM, Andreeff M, Grant S, Leverson JD, Sampath D, Konopleva M. Concomitant targeting of BCL2 with venetoclax and MAPK signaling with cobimetinib in acute myeloid leukemia models. Haematologica. 2019 May 23. pii: haematol.2018.205534. doi: 10.3324/haematol.2018.205534. [Epub ahead of print] PubMed PMID: 31123034.
17: Shapiro GI, LoRusso P, Kwak E, Pandya S, Rudin CM, Kurkjian C, Cleary JM, Pilat MJ, Jones S, de Crespigny A, Fredrickson J, Musib L, Yan Y, Wongchenko M, Hsieh HJ, Gates MR, Chan IT, Bendell J. Phase Ib study of the MEK inhibitor cobimetinib (GDC-0973) in combination with the PI3K inhibitor pictilisib (GDC-0941) in patients with advanced solid tumors. Invest New Drugs. 2019 Apr 24. doi: 10.1007/s10637-019-00776-6. [Epub ahead of print] PubMed PMID: 31020608.
18: Eng C, Kim TW, Bendell J, Argilés G, Tebbutt NC, Di Bartolomeo M, Falcone A, Fakih M, Kozloff M, Segal NH, Sobrero A, Yan Y, Chang I, Uyei A, Roberts L, Ciardiello F; IMblaze370 Investigators. Atezolizumab with or without cobimetinib versus regorafenib in previously treated metastatic colorectal cancer (IMblaze370): a multicentre, open-label, phase 3, randomised, controlled trial. Lancet Oncol. 2019 Jun;20(6):849-861. doi: 10.1016/S1470-2045(19)30027-0. Epub 2019 Apr 16. Erratum in: Lancet Oncol. 2019 Jun;20(6):e293. PubMed PMID: 31003911.
19: Hellmann MD, Kim TW, Lee CB, Goh BC, Miller WH, Oh DY, Jamal R, Chee CE, Chow LQM, Gainor JF, Desai J, Solomon BJ, Das Thakur M, Pitcher B, Foster P, Hernandez G, Wongchenko MJ, Cha E, Bang YJ, Siu LL, Bendell J. Phase Ib study of atezolizumab combined with cobimetinib in patients with solid tumors. Ann Oncol. 2019 Jul 1;30(7):1134-1142. doi: 10.1093/annonc/mdz113. PubMed PMID: 30918950.
20: Engel S, Luessi F, Henning B, Bittner S, Loquai C, Zipp F. Vemurafenib and cobimetinib combination therapy for BRAFV600E-mutated melanoma favors posterior reversible encephalopathy syndrome. Ann Oncol. 2019 Mar 26. pii: mdz114. doi: 10.1093/annonc/mdz114. [Epub ahead of print] PubMed PMID: 30911762.

Explore Compound Types